molecular formula C8H17N B1275830 2-Ethylazepane CAS No. 80053-54-9

2-Ethylazepane

Cat. No. B1275830
CAS RN: 80053-54-9
M. Wt: 127.23 g/mol
InChI Key: ASNQKEGSBHCDHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azepane-based compounds like 2-Ethylazepane is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These compounds continue to play great synthetic relevance because of their different biological activities .


Molecular Structure Analysis

2-Ethylazepane has a seven-membered ring structure where one carbon atom is replaced with a nitrogen atom . The InChI code for 2-Ethylazepane is 1S/C8H17N/c1-2-8-6-4-3-5-7-9-8/h8-9H,2-7H2,1H3 . The Canonical SMILES for 2-Ethylazepane is CCC1CCCCCN1 .


Physical And Chemical Properties Analysis

2-Ethylazepane has a molecular weight of 127.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 127.136099547 g/mol . The Topological Polar Surface Area is 12 Ų . The Heavy Atom Count is 9 .

Scientific Research Applications

1. Polymer Research and Applications

  • Poly(2-oxazoline)s as Biomaterials : Poly(2-oxazoline)s, including poly(2-ethyl-2-oxazoline)s, have been extensively studied as biomaterials. These polymers are comparable to poly(ethylene glycol) in their potential applications, offering opportunities for tailored properties suitable for various biomedical applications (Lorson et al., 2018).
  • Hydrodynamic Properties of Poly(2-ethyl-2-oxazoline)s : Research on the molecular hydrodynamic characteristics of poly(2-methyl-2-oxazoline)s and poly(2-ethyl-2-oxazoline)s reveals important insights into their behavior in solutions, which is crucial for pharmaceutical and biomedical applications (Grube et al., 2018).

2. Chemical Synthesis and Applications

  • Synthesis of Novel Poly(ethylene glycol) Supported Benzazepines : The use of Poly(ethylene glycol) (PEG) in the synthesis of novel benzazepines, with a focus on selectivity influenced by the presence of PEG, demonstrates the versatility of such reactions and the potential applications of the resulting compounds (Ribière et al., 2006).
  • Regioselectivity in Cyclization Reactions : A study focusing on the regioselectivity of cyclization reactions involving 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea with α-bromoketone sheds light on the structural and chemical behavior of these reactions, crucial for drug development (Perekhoda et al., 2017).

3. Environmental Applications

  • Aerobic Biodegradation of 1,2-Dibromoethane in Groundwater : Enhancing the biodegradation of 1,2-dibromoethane in groundwater through the use of ethane or propane and inorganic nutrients offers insights into environmental remediation strategies (Hatzinger et al., 2015).

4. Advanced Material Development

  • Synthesis of Copolymers for Material Properties : The synthesis of random and block copolymers, including copolymers of 2-ethyl-2-oxazoline, and the comparison of their physical and mechanical properties demonstrate the potential of these materials in various applications (Fijten et al., 2007).
  • Development of Stimulus-responsive Polymers : The design and applications of stimulus-responsive polymers/interfaces consisting of poly(2-oxazoline)-based materials show their potential in biomedical fields such as drug delivery and tissue repairing (Jana & Uchman, 2020).

Future Directions

Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

properties

IUPAC Name

2-ethylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-8-6-4-3-5-7-9-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNQKEGSBHCDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402052
Record name 2-ethylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylazepane

CAS RN

80053-54-9
Record name 2-ethylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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